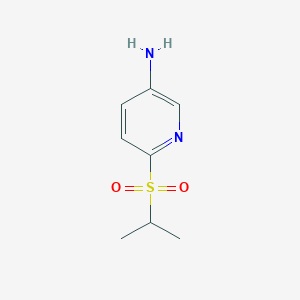

6-(Isopropylsulfonyl)pyridin-3-amine

Description

Significance of Pyridine (B92270) as a Privileged Scaffold in Drug Discovery

The pyridine ring, a six-membered heteroaromatic compound, is a cornerstone in the field of medicinal chemistry. nih.gov It is considered a "privileged scaffold" due to its frequent appearance in a vast number of biologically active compounds, including many FDA-approved drugs. researchgate.net The nitrogen atom in the pyridine ring allows for diverse substitution patterns and can act as a hydrogen bond acceptor, which is crucial for molecular interactions with biological targets. nih.gov This versatility has led to the incorporation of the pyridine nucleus into drugs with a wide range of therapeutic applications, from anticancer agents to treatments for neurological disorders. researchgate.netresearchgate.net The ability of the pyridine scaffold to improve the water solubility of molecules is another valuable characteristic in drug design. nih.gov

The Sulfone Moiety: A Key Pharmacophore in Bioactive Compounds

The sulfone group (R-S(=O)₂-R') is an important pharmacophore found in numerous therapeutic agents. This functional group is recognized for its chemical stability and its capacity to act as a hydrogen bond acceptor through its two oxygen atoms. acs.orgnih.gov These properties allow sulfone-containing molecules to form strong and specific interactions with biological receptors. The sulfone moiety is a key feature in compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. In drug design, the incorporation of a sulfone group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. acs.org

Aminopyridine Derivatives: Versatile Building Blocks in Chemical Synthesis and Biological Systems

Aminopyridine derivatives are a class of compounds that combine the features of a pyridine ring and an amino group, making them highly versatile in both chemical synthesis and biological applications. nih.gov They serve as crucial starting materials for the construction of more complex heterocyclic systems. researchgate.net The presence of the amino group provides a reactive site for further functionalization, allowing for the synthesis of a wide array of derivatives. orgsyn.org From a biological perspective, aminopyridine structures are found in compounds exhibiting a broad spectrum of activities, including use as kinase inhibitors and agents targeting various receptors in the central nervous system. nih.govnih.gov The development of efficient synthetic methods for aminopyridine derivatives continues to be an active area of research, aiming to expand their utility in medicinal chemistry. nih.gov

Research Trajectory and Current Standing of 6-(Isopropylsulfonyl)pyridin-3-amine and Analogues

While extensive research on the specific compound 6-(isopropylsulfonyl)pyridin-3-amine is not widely documented in publicly available literature, its structural motifs suggest significant interest within medicinal chemistry, particularly in the context of kinase inhibitor development. The research trajectory for this compound and its analogues can be understood by examining the synthesis of related structures and the biological activities of analogous compounds.

A plausible synthetic route to 6-(isopropylsulfonyl)pyridin-3-amine would likely involve a two-step process starting from the commercially available 6-isopropylpyridin-3-amine. bldpharm.com The first step would be the introduction of the sulfur atom, followed by an oxidation step to form the sulfone. A common method for achieving this transformation is the oxidation of the corresponding sulfide (B99878) (6-(isopropylthio)pyridin-3-amine).

The research on analogues of 6-(isopropylsulfonyl)pyridin-3-amine provides insight into the potential applications of this class of compounds. For instance, the closely related 6-(methylsulfonyl)pyridin-3-amine (B174374) is a known compound, indicating that small alkylsulfonyl groups at the 6-position of the 3-aminopyridine (B143674) scaffold are synthetically accessible. scbt.com

Furthermore, various sulfonylpyridine derivatives have been investigated for their biological activities. For example, 2-sulfonylpyridines have been identified as tunable, cysteine-reactive electrophiles, suggesting a potential mechanism of action for some sulfonylpyridine-based drugs. acs.orgnih.gov Other research has focused on the development of sulfonyl-containing pyridines and pyridazines as inhibitors of various enzymes, including kinases and carbonic anhydrases. mdpi.comnih.gov

The following table summarizes some related sulfonylpyridine and aminopyridine derivatives and their reported biological activities, illustrating the therapeutic potential of this structural class.

| Compound Name | Structure | Reported Biological Activity/Application | Reference |

| 6-(Methylsulfonyl)pyridin-3-amine | Building block for medicinal chemistry. | scbt.com | |

| 2-Methylsulfonyl-4,6-dimethyl-nicotinonitrile | Activator of NRF2. | acs.org | |

| 4-(Sulfomethyl)pyridine-2-carboxylic acid | NMDA receptor antagonist (IC50 = 40 µM). | nih.gov | |

| 6-Aminofuro[3,2-c]pyridine derivatives (e.g., OSI-296) | Potent and selective inhibitors of cMET and RON kinases. | nih.gov | |

| 4-(4-Aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives | Covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3). | nih.gov | |

| 3-Amino-6-aryl-pyridazines | Selective CB2 agonists for the treatment of inflammatory pain. | nih.gov |

The ongoing investigation into sulfonylpyridine derivatives as kinase inhibitors and as agents for other therapeutic targets underscores the potential significance of 6-(isopropylsulfonyl)pyridin-3-amine and its analogues in future drug discovery efforts. researchgate.netnih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(2)13(11,12)8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDCUCQCOGMSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267932 | |

| Record name | 6-[(1-Methylethyl)sulfonyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573676-17-2 | |

| Record name | 6-[(1-Methylethyl)sulfonyl]-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573676-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(1-Methylethyl)sulfonyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Analyses

Contribution of the Isopropylsulfonyl Moiety to Biological Activity

The sulfone group (R-SO₂-R') is a significant pharmacophore in drug design. researchgate.netnih.gov It is a polar moiety that can act as a hydrogen bond acceptor and is often used to enhance metabolic stability and solubility, thereby improving a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net In the context of 6-(isopropylsulfonyl)pyridin-3-amine, the isopropylsulfonyl group at the 6-position is a key determinant of its interaction with biological targets.

The position of the sulfonyl group on the pyridine (B92270) ring is crucial for biological activity. Pyridine is more susceptible to nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution tends to occur at the C-3 position. nih.gov The electronic properties of the ring are heavily influenced by the position of the nitrogen atom and any attached substituents.

Studies on related substituted benzimidazoles, such as omeprazole (B731), have shown that substitution on the pyridine ring is essential for the biological effect. tandfonline.com Specifically, a substituent in the 6-position of the pyridine ring was found to cause inactivity in that particular series, highlighting the profound impact of positional isomerism. tandfonline.com Conversely, in other series, direct C-H sulfonylation of pyridine can yield a mixture of C2- and C4-regioisomers, with the C4 position often being favored. chemrxiv.org The development of methods for regioselective C4-sulfonylation underscores the importance of accessing specific isomers for pharmacological testing. chemrxiv.org In a series of 2-sulfonyl pyridines designed as cysteine-reactive electrophiles, the reactivity was dependent on the substitution pattern, which could be tuned to modulate the interaction with biological thiols. nih.gov This demonstrates that the placement of the sulfonyl group (e.g., at C-2, C-4, or C-6) directly impacts the electronic nature of the pyridine ring and its potential for covalent or non-covalent interactions with target proteins. nih.govnih.gov

The nature of the alkyl or aryl group attached to the sulfonyl moiety also plays a critical role in modulating activity. The isopropyl group in 6-(isopropylsulfonyl)pyridin-3-amine provides a degree of lipophilicity and steric bulk that can influence binding affinity and selectivity.

In drug discovery, sulfoximines have emerged as bioisosteres for sulfones, offering a different three-dimensional geometry and potential for improved aqueous solubility while maintaining potency, as seen in the development of the ATR inhibitor ceralasertib. nih.gov This suggests that while the core S(VI) oxidation state is important, modifications to the groups around the sulfur can fine-tune the pharmacological profile. nih.gov A comparative analysis of various alkylsulfonyl and arylsulfonyl groups attached to heterocyclic scaffolds often reveals that small, compact groups can lead to more potent compounds. acs.org For instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) antagonists, molecular size and shape were key determinants of potency. acs.org Replacing an isopropylsulfonyl group with a simpler methylsulfonyl or a bulkier phenylsulfonyl group would be expected to alter the compound's interaction with a target's binding pocket, potentially affecting potency and selectivity. Studies on antibacterial pyridine derivatives have also shown that the orientation and presence of methyl groups on attached rings can significantly affect activity. nih.gov

| Scaffold | Substituent | Key SAR Finding | Reference |

|---|---|---|---|

| Pyridine | -SO₂-Aryl | Electron-withdrawing or -donating groups on the aryl ring modulate reactivity. | chemrxiv.org |

| Pyrazolo[1,5-a]pyrimidine | -SO₂-Aryl | More compact molecules tend to be more potent antagonists. | acs.org |

| Generic Heterocycle | Sulfone vs. Sulfoximine | Sulfoximine can increase aqueous solubility while maintaining potency. | nih.gov |

| Pyridine | -SO₂-R | The electrophilicity and reactivity can be tuned by modifying the R group and other ring substituents. | nih.gov |

Influence of Pyridine Ring Substitution on Pharmacological Profiles

The pyridine ring serves as a versatile scaffold that can be decorated with various substituents to optimize biological activity. rsc.orgnih.gov Its ability to form hydrogen bonds, its modulated lipophilicity compared to benzene, and its capacity for diverse substitution patterns make it a privileged structure in drug design. nih.gov

The amino group is a powerful hydrogen bond donor and can significantly influence a molecule's solubility and binding characteristics. Its position on the pyridine ring is a critical factor in determining the pharmacological profile. In 6-(isopropylsulfonyl)pyridin-3-amine, the amine is at the 3-position.

Studies on various pyridine derivatives have consistently shown that the location and substitution of amino groups are key to their activity. For example, in a series of anti-inflammatory diaryl pyrimidines and azolopyrimidines, amino groups in the para-position of attached aryl rings conferred the highest activity, whereas amino groups at other positions led to a sharp decrease in inhibitory effects. mdpi.com Research on pyrazolo[1,5-a]pyrimidines demonstrated that an intramolecular hydrogen bond between a 3-sulfo group and a 2-methylamino group was crucial for high potency. acs.org This highlights the importance of the relative positioning of the amino and sulfonyl groups for creating a specific, active conformation. The substitution of the amino group itself (e.g., primary, secondary, or tertiary amine) can also drastically alter activity by changing basicity, steric profile, and hydrogen bonding capacity. nih.govekb.eg

A systematic evaluation of substituents on the pyridine scaffold reveals clear trends in structure-activity relationships. The introduction of different functional groups allows for the fine-tuning of a compound's electronic, steric, and physicochemical properties.

Analysis of FDA-approved drugs containing a pyridine moiety shows a tendency for di- and tri-substituted rings, with a notable preference for substitution at the 2-, 3-, and 5-positions. dovepress.com Studies on pyridine derivatives with antiproliferative activity have found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance activity, while halogens or other bulky groups may decrease it. nih.gov In a series of PPARγ modulators, replacing a 2-pyridyl group with 3- or 4-pyridyl groups and introducing substituents like methoxy or ethyl groups significantly enhanced potency. nih.gov However, these modifications also sometimes led to a switch from partial to full agonist activity, demonstrating the delicate balance required when modifying the scaffold. nih.gov Generally, electron-donating groups on the pyridine ring can enhance the potency of certain classes of inhibitors, while electron-withdrawing groups are beneficial in others. nih.govtandfonline.com

| Scaffold Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| Position 3 | Amino (-NH₂) | Crucial for binding; position relative to other groups dictates conformation and potency. | acs.orgmdpi.com |

| Positions 2, 3, 5 | Various (e.g., -OMe, -OH, Alkyl) | Common positions for substitution in FDA-approved drugs; can enhance potency. | dovepress.comnih.gov |

| Position 4 | Alkoxy, Alkyl | In some series (e.g., omeprazole analogs), substitution here leads to low activity. | tandfonline.com |

| General | Halogens, Bulky Groups | Often associated with lower antiproliferative activity in certain pyridine series. | nih.gov |

SAR within Related Heterocyclic Sulfone Frameworks

The SAR principles observed for 6-(isopropylsulfonyl)pyridin-3-amine can be further understood by examining related heterocyclic sulfone frameworks. Cyclic sulfones are important pharmacophores found in a range of biologically active compounds. researchgate.netmdpi.com Their chemical properties make them valuable for constraining molecular conformation and optimizing physicochemical properties. researchgate.net

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are a key class of heterocyclic compounds in medicinal chemistry. ekb.eg SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus significantly influence their activity. nih.gov

In the context of p38α MAP kinase inhibitors, the incorporation of an N-sulfonyl group into a 2-aminobenzimidazole (B67599) scaffold has been a key area of investigation. Studies on 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles have shown that the nature of the substituent at the C6 position of the benzimidazole ring is critical for activity. For instance, Mader et al. (2008) found that a 2,6-dichloro or difluoro phenyl moiety at the 2-position of an imidazole (B134444) ring substituted at C6 of the benzimidazole enhanced the inhibition of TNF-α and p38α MAP kinase. nih.gov Further optimization revealed that a piperid-4-yl group at the R3 position resulted in high efficacy. nih.gov

Similarly, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), systematic variation of substituents at the 4, 5, 6, and 7-positions of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazoles led to derivatives with improved activity against wild-type and resistant HIV-1 variants. nih.gov The removal of a methyl group at the C4 position resulted in a consistent 3- to 4-fold increase in inhibitory activity. nih.gov

The following table summarizes key SAR findings for benzimidazole derivatives:

| Scaffold/Series | Substitution Position | Favorable Substituents | Biological Target/Activity |

| 2-amino-1-isopropylsulfonyl benzimidazole | C6 (via imidazole) | 2,6-dichloro or difluoro phenyl | p38α MAP kinase / TNF-α inhibition nih.gov |

| 2-aminobenzimidazole | R3 | piperid-4-yl | p38α MAP kinase inhibition nih.gov |

| 1,2-diphenyl benzimidazole | C4 | desmethyl | HIV-1 Reverse Transcriptase inhibition nih.gov |

| Pyrazolo[1,5-a]pyrimidine-benzimidazole | C5 of pyrimidine (B1678525) | 2-(difluoromethyl)-1H-benzimidazole | PI3Kδ inhibition mdpi.com |

Pyrazolopyridine Derivatives

The pyrazolopyridine scaffold, an isomeric fusion of pyrazole (B372694) and pyridine rings, is a versatile core for designing inhibitors of various enzymes. url.edu SAR studies on these derivatives focus on substitutions at multiple positions to modulate activity and selectivity.

For instance, in the development of meprin α and β inhibitors, a pyrazole core was used to rigidify a tertiary amine scaffold. While potent, these heteroaromatic inhibitors did not achieve the desired meprin β selectivity, showing equipotent inhibition of both isoforms. nih.gov This contrasted with the parent tertiary amine series, where acidic substituents effectively conferred meprin β selectivity by interacting with arginine residues in the active site. nih.gov

In another series, 1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated for various biomedical applications. url.eduraco.cat Analysis of these structures shows that the most common substituent at the R1 position is an alkyl group, while the R3 position is often a methyl group or unsubstituted, reflecting the common starting materials used in their synthesis. url.edu

A study on thieno[2,3-b]pyridine (B153569) analogues, which are structurally related, found that replacing a trifluoromethyl (CF3) group in the core with other moieties could enhance potency against hepatic gluconeogenesis. nih.gov

| Scaffold | Key SAR Finding | Biological Target |

|---|---|---|

| 3,5-diphenylpyrazole | Introduction of acidic moieties increased activity against meprin β but did not improve selectivity over meprin α. nih.gov | Meprin α/β |

| 1H-Pyrazolo[3,4-b]pyridines | Substitutions at R1, R3, R4, and R6 are synthetically accessible for modulation. url.edu | Various (Kinases, etc.) |

| Thieno[2,3-b]pyridine | Replacing a core CF3 group led to improved inhibitory potency. nih.gov | Hepatic Gluconeogenesis |

Imidazo[1,2-a]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with numerous derivatives developed for a wide range of biological activities. researchgate.netepa.gov The nature and position of substituents on this fused heterocyclic system are critical for determining its therapeutic potential.

For example, a series of novel ligands for detecting beta-amyloid (Aβ) plaques were developed based on the imidazo[1,2-a]pyridine core. The compound 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its 6-bromo derivative showed high binding affinities (Ki = 15 and 10 nM, respectively) for Aβ aggregates. nih.gov This highlights the importance of the halogen at the 6-position and the dimethylaminophenyl group at the 2-position for target engagement.

In the development of Rab geranylgeranyl transferase (RGGT) inhibitors, the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be directly responsible for the compound's activity. nih.gov Furthermore, esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitors inactive. nih.gov

A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated anti-inflammatory activity by downregulating COX-2 and iNOS gene expression in cancer cell lines. nih.gov

The following table summarizes key SAR findings for Imidazo[1,2-a]pyridine derivatives:

| Derivative Series | Substitution Position | Favorable Substituents | Biological Activity/Target |

| IMPY Analogues | C6 | Iodo, Bromo | Aβ Plaque Binding nih.gov |

| 3-IPEHPC Analogues | C6 | Various aryl/heteroaryl groups | RGGT Inhibition nih.gov |

| MIA | C2, C3, C8 | 4-(methylsulfonyl)phenyl, p-tolylamino, methyl | Anti-inflammatory (COX-2/iNOS downregulation) nih.gov |

| PI3K/mTOR Inhibitors | C3, C6 | Substituted oxadiazole, substituted pyridine | PI3K/mTOR Inhibition nih.gov |

Quinoline (B57606) and Pyrimidine Derivatives

Quinoline and pyrimidine scaffolds are prevalent in medicinal chemistry. The pyridin-3-amine moiety, central to the subject compound, is often incorporated into these larger structures.

A new class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives was developed for imaging α-synuclein aggregates. mdpi.comnih.gov SAR studies involved modifying the quinoline ring and the linker. Replacing a double bond or oxadiazole bridge with a flexible amino group to link the quinolinyl and pyridinyl segments was a key design strategy. mdpi.com Compounds with high affinity were identified and radiolabeled for PET imaging studies. nih.govresearchgate.net

SAR studies on quinolinone-pyrimidine hybrids as P-glycoprotein (P-gp) inhibitors revealed that the number of methoxy groups, an optimal molecular length, and a flexible methylene (B1212753) linker were favorable for inhibitory potency. nih.gov The presence of a p-chlorophenyl group was found to be detrimental to the activity compared to a naphth-2-yl group. nih.gov

For pyrazolo[1,5-a]pyrimidin-7-amines, SAR studies for anti-mycobacterial activity showed that a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents was effective. mdpi.com Modifications to the 7-(2-pyridylmethylamine) portion also yielded active compounds, particularly those with small, electron-donating groups. mdpi.com

| Scaffold/Series | Key SAR Finding | Biological Target/Activity |

| N-(6-methoxypyridin-3-yl)quinoline-2-amines | Flexible amino linker between quinoline and pyridine moieties is key. mdpi.com | α-Synuclein aggregate imaging mdpi.comnih.gov |

| Quinolinone-pyrimidine hybrids | 6,7-dimethoxy substitution, optimal linker length, and a naphth-2-yl group favored activity. nih.gov | P-gp inhibition nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | A 3-(4-fluoro)phenyl group was beneficial; small electron-donating groups on the 7-(2-pyridylmethylamine) moiety were tolerated. mdpi.com | Mycobacterium tuberculosis growth inhibition mdpi.com |

Thienopyridine Derivatives

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are another important class of heterocyclic compounds. fishersci.com SAR studies have been conducted to develop them as inhibitors of specific biological pathways.

A notable study discovered a class of thieno[2,3-b]pyridine derivatives as inhibitors of hepatic gluconeogenesis. nih.gov A cell-based screening identified an initial hit compound with an IC50 of 33.8 μM. The subsequent SAR study demonstrated that replacing a trifluoromethyl (CF3) group on the thienopyridine core led to compounds with improved potency, such as 8e (IC50 = 16.8 μM) and 9d (IC50 = 12.3 μM). nih.gov These optimized compounds showed potent inhibition of hepatic glucose production and demonstrated good drug-like properties. nih.gov The mechanism was identified as the reduction of mRNA transcription of key gluconeogenic genes. nih.gov

Elucidation of Ligand-Target Interactions and Binding Modes

Understanding how a ligand interacts with its biological target at a molecular level is crucial for rational drug design. Computational techniques are invaluable tools for predicting these interactions and explaining observed structure-activity relationships.

Computational Modeling for Binding Site Prediction and Docking

Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to predict the binding modes of inhibitors and guide the synthesis of more potent analogues.

For benzimidazole derivatives acting as cruzain inhibitors, molecular docking simulations were used to assess binding modes and intermolecular interactions. nih.gov The resulting enzyme-inhibitor complex models were then used to develop 3D-QSAR models, which showed high predictive ability and provided graphical information that was complementary to the enzyme's binding site. nih.gov

In the study of a novel imidazo[1,2-a]pyridine derivative (MIA), docking studies were performed to predict its interaction with the protein NF-κB p50. nih.gov These computational investigations used the high-resolution crystal structure of the NF-κB-DNA complex to understand how MIA and co-administered curcumin (B1669340) might exert their anti-inflammatory effects. nih.gov

For pyrazole-based meprin inhibitors, a scaffold hopping approach, guided by computational modeling, led to the pyrazole core. nih.gov Docking studies helped to explain the SAR, noting that the introduction of acidic moieties could address positively charged arginine residues within the S1 and S1' subsites of meprin β. nih.gov

These computational approaches allow researchers to visualize and analyze the stereo-electronic intricacies of ligand-protein binding, providing a basis for the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov

Identification of Critical Structural Features for Potency, Selectivity, and Efficacy

The structure-activity relationship (SAR) of 6-(isopropylsulfonyl)pyridin-3-amine and its analogs is crucial for understanding the molecular features that govern their biological activity. Although specific SAR data for 6-(isopropylsulfonyl)pyridin-3-amine is not extensively available in the public domain, analysis of related pyridine sulfonamide derivatives provides valuable insights into the key structural elements influencing potency, selectivity, and efficacy.

Potency

The potency of pyridine sulfonamide derivatives is significantly influenced by the nature and position of substituents on both the pyridine ring and the sulfonamide group.

For a series of pyridyl sulfonamide derivatives investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease, specific analogs demonstrated notable potency. nih.gov In particular, compounds 4 and 15 in the study displayed significant activity against intracellular amastigotes, with EC50 values of 5.4 µM and 8.6 µM, respectively. nih.gov This suggests that the specific substitution patterns in these molecules are critical for their anti-trypanosomal potency.

In another study focusing on 2-aminopyridine (B139424) derivatives as inhibitors of the Nav1.8 sodium channel, the introduction of a trifluoromethyl (CF3) group at the 5-position of the pyridine ring markedly improved potency by over 60-fold compared to a methyl group at the same position. nih.gov This highlights the profound impact of electron-withdrawing groups on the pyridine ring in enhancing potency for this particular target.

Furthermore, research on pyridine-sulfonamide hybrids as potential VEGFR-2 inhibitors revealed that compound VIIb exhibited potent anticancer activity with GI50 values ranging from 1.06 to 8.92 μM across a panel of cancer cell lines. nih.gov This compound potently inhibited VEGFR-2 with an IC50 value of 3.6 μM, which was more potent than the standard drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov

The table below summarizes the potency of selected pyridine sulfonamide analogs from different studies.

| Compound/Analog | Target/Activity | Potency (IC₅₀/EC₅₀/GI₅₀) | Reference |

| Analog 4 | Trypanosoma cruzi | 5.4 µM (EC₅₀) | nih.gov |

| Analog 15 | Trypanosoma cruzi | 8.6 µM (EC₅₀) | nih.gov |

| 5-CF₃-2-aminopyridine (13) | Nav1.8 inhibitor | 0.22 µM (EC₅₀) | nih.gov |

| 6-CF₃-2-aminopyridine (14) | Nav1.8 inhibitor | 0.29 µM (EC₅₀) | nih.gov |

| VIIb | VEGFR-2 inhibitor | 3.6 µM (IC₅₀) | nih.gov |

| VIIb | Anticancer (various cell lines) | 1.06-8.92 µM (GI₅₀) | nih.gov |

Selectivity

Selectivity is a critical parameter for therapeutic agents, ensuring that the compound preferentially interacts with its intended target over other related proteins, thereby minimizing off-target effects.

In the context of 2-aminopyridine based neuronal nitric oxide synthase (nNOS) inhibitors, modifications to the side chain were found to significantly impact selectivity over other NOS isoforms (eNOS and iNOS). For instance, compound 20 in a study exhibited excellent selectivity, being 388-fold more selective for human nNOS over human eNOS and 135-fold selective over human iNOS. rsc.org This high degree of selectivity is attributed to the specific interactions of the shortened amino sidechain within the nNOS active site.

Similarly, in the development of sulfonylpyridine molecules as anti-chlamydial agents, the lead compound 22 was found to be selective, as it did not affect the growth of S. aureus and E. coli. nih.gov This suggests that the structural features of this sulfonylpyridine are specifically recognized by a chlamydial target.

The table below presents the selectivity profile of representative pyridine derivatives.

| Compound | Target | Selectivity Profile | Reference |

| 20 | nNOS | 388-fold over eNOS, 135-fold over iNOS | rsc.org |

| 22 | Anti-chlamydial | Selective against C. trachomatis vs. S. aureus and E. coli | nih.gov |

Efficacy

In a study on 2-sulfonylpyrimidines, it was demonstrated that fine-tuning the heterocyclic core and the exocyclic leaving group allowed for predictable SNAr reactivity, which is crucial for the covalent modification of target proteins. nih.gov This ability to modulate reactivity is a key aspect of designing effective covalent inhibitors.

Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors led to the identification of compounds 35 and 36 which not only displayed nanomolar potency and excellent selectivity but also possessed favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov These compounds were effective in inhibiting platelet aggregation and reducing 12-HETE in β-cells, demonstrating their efficacy in cellular models. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking and Molecular Dynamics Simulations to Explore Ligand-Receptor Recognition

Molecular docking and molecular dynamics (MD) simulations are pivotal in silico techniques used to predict and analyze the interaction between a small molecule (ligand), such as 6-(isopropylsulfonyl)pyridin-3-amine, and a macromolecular target, typically a protein or nucleic acid.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on binding affinity. For 6-(isopropylsulfonyl)pyridin-3-amine, this could elucidate key interactions, such as hydrogen bonds formed by the amine group or the sulfonyl oxygens, and hydrophobic interactions from the isopropyl group.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and refined view of the ligand-receptor complex. By simulating the atomic movements over time, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the receptor upon binding, and provide a more accurate estimation of binding free energy. These simulations are crucial for understanding the dynamic nature of molecular recognition.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to provide detailed information about molecular orbitals, charge distribution, and chemical reactivity descriptors.

For 6-(isopropylsulfonyl)pyridin-3-amine, these calculations could predict:

Molecular Geometry: The optimal three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: The distribution of electrons, dipole moment, and electrostatic potential, which are critical for understanding intermolecular interactions.

Reactivity Indices: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds.

To build a QSAR model relevant to 6-(isopropylsulfonyl)pyridin-3-amine, a dataset of structurally related compounds with measured biological activity against a specific target would be required. Various molecular descriptors (e.g., topological, electronic, hydrophobic) for each compound would be calculated and used to create a predictive model. The model's robustness is typically validated internally (e.g., cross-validation) and externally with a test set of compounds. Such models are valuable tools in medicinal chemistry for lead optimization.

Conformational Analysis and Studies on Molecular Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and the lowest-energy conformation is typically the most populated.

For 6-(isopropylsulfonyl)pyridin-3-amine, the rotation around the C-S and S-C bonds of the isopropylsulfonyl group would be of particular interest. Understanding the preferred conformations is essential because the three-dimensional shape of a molecule is a key determinant of its ability to interact with a biological receptor. Computational methods can map the potential energy surface as a function of bond rotations, identifying low-energy conformers that are likely to be biologically active. This analysis is a cornerstone of understanding molecular recognition, which is the specific interaction between two or more molecules through noncovalent bonds.

Q & A

Q. What are the optimal synthetic routes for 6-(Isopropylsulfonyl)pyridin-3-amine?

A practical approach involves sulfonylation of 6-aminopyridine derivatives. For example, reacting 6-aminopyridine with isopropylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Optimization of reaction temperature (e.g., 0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) can yield >80% purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (retention time ~8.2 min).

- NMR : Key signals include δ 8.3 ppm (pyridinamine H), δ 3.2 ppm (isopropyl CH), and δ 1.3 ppm (isopropyl CH3) in H NMR .

- Mass Spectrometry : Expected [M+H] at m/z 215.1 (calculated for CHNOS).

Q. What are the solubility and stability profiles of this compound?

-

Solubility :

Solvent Solubility (mg/mL) DMSO ≥30 Methanol ~15 Water <1 (pH 7) Stability: Degrades under prolonged UV exposure (>48 hrs). Store at −20°C in amber vials .

Advanced Research Questions

Q. How does the isopropylsulfonyl group influence reactivity in cross-coupling reactions?

The sulfonyl group acts as an electron-withdrawing substituent, activating the pyridine ring for nucleophilic aromatic substitution (e.g., amination or halogenation at the 2- or 4-positions). For example, Suzuki-Miyaura coupling with aryl boronic acids at 80°C (Pd(PPh) catalyst) achieves >70% yield. However, steric hindrance from the isopropyl group may reduce reactivity in bulky substrates .

Q. What strategies resolve contradictory data in biological activity studies?

Contradictions in cytotoxicity or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent traces). Mitigation steps:

Q. How can computational modeling guide the design of derivatives for target binding?

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

- Byproduct Formation : Isolate sulfonic acid impurities via aqueous washes (pH 7.5–8.0).

- Yield Optimization : Switch from batch to flow chemistry for temperature-sensitive steps (e.g., sulfonylation).

- Cost : Substitute Pd catalysts with Ni-based systems for large-scale cross-couplings .

Data Contradictions and Validation

Q. Why do solubility values vary across literature sources?

Discrepancies often stem from:

- Particle Size : Microcrystalline vs. amorphous forms.

- pH : Aqueous solubility increases at pH <3 (protonation of pyridinamine).

Validate via dynamic light scattering (DLS) and pH-controlled experiments .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.